molecular formula C26H42O8 B12834109 Methyl (3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoate

Methyl (3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoate

Cat. No.: B12834109
M. Wt: 482.6 g/mol
InChI Key: IUNJRFODNDCVSQ-UUQSOCLASA-N
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Description

Methyl (3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Common synthetic methods may include:

    Aldol Condensation: To form carbon-carbon bonds.

    Hydrolysis and Esterification: To introduce ester groups.

    Oxidation and Reduction Reactions: To introduce hydroxyl and carbonyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form additional carbonyl groups.

    Reduction: Reduction reactions could be used to convert carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing Agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Catalysts: Such as Pd/C (Palladium on carbon) for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in stereoselective synthesis.

Biology

In biological research, it might be studied for its potential interactions with enzymes or other biomolecules, given its multiple functional groups and chiral centers.

Medicine

Potential medical applications could include the development of new pharmaceuticals, particularly if the compound exhibits biological activity.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoate: A similar compound with slight variations in functional groups or stereochemistry.

    Other Complex Esters: Compounds with similar ester groups and chiral centers.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C26H42O8

Molecular Weight

482.6 g/mol

IUPAC Name

methyl (E,3R,4R,6R)-8-[(2S,3S,7R,8Z,10R,11R)-10,11-dihydroxy-3,7-dimethyl-12-oxo-1-oxacyclododec-8-en-2-yl]-3-methoxy-4,6-dimethyl-5-oxonon-7-enoate

InChI

InChI=1S/C26H42O8/c1-15-9-8-10-16(2)25(34-26(31)24(30)20(27)12-11-15)18(4)13-17(3)23(29)19(5)21(32-6)14-22(28)33-7/h11-13,15-17,19-21,24-25,27,30H,8-10,14H2,1-7H3/b12-11-,18-13+/t15-,16+,17-,19-,20-,21-,24-,25+/m1/s1

InChI Key

IUNJRFODNDCVSQ-UUQSOCLASA-N

Isomeric SMILES

C[C@@H]/1CCC[C@@H]([C@H](OC(=O)[C@@H]([C@@H](/C=C1)O)O)/C(=C/[C@@H](C)C(=O)[C@H](C)[C@@H](CC(=O)OC)OC)/C)C

Canonical SMILES

CC1CCCC(C(OC(=O)C(C(C=C1)O)O)C(=CC(C)C(=O)C(C)C(CC(=O)OC)OC)C)C

Origin of Product

United States

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